![molecular formula C9H14 B14403648 (6R,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene CAS No. 87116-60-7](/img/structure/B14403648.png)
(6R,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6R,7S)-6,7-Dimethylbicyclo[320]hept-1(5)-ene is a bicyclic organic compound with a unique structure that includes two methyl groups attached to a bicycloheptene framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene typically involves the following steps:
Cyclization Reactions: The formation of the bicyclic structure can be achieved through cyclization reactions involving suitable precursors.
Methylation: Introduction of methyl groups at the 6 and 7 positions can be accomplished using methylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization and methylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(6R,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce more saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
(6R,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and pharmaceutical research.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of (6R,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene involves its interaction with molecular targets and pathways. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.2.0]heptane: A similar bicyclic compound without the methyl groups.
6,7-Dimethylbicyclo[3.2.0]heptane: A saturated analog of (6R,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene.
Uniqueness
The presence of the double bond and the specific stereochemistry (6R,7S) in this compound distinguishes it from other similar compounds. This unique structure imparts specific chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
87116-60-7 |
|---|---|
Molekularformel |
C9H14 |
Molekulargewicht |
122.21 g/mol |
IUPAC-Name |
(6R,7S)-6,7-dimethylbicyclo[3.2.0]hept-1(5)-ene |
InChI |
InChI=1S/C9H14/c1-6-7(2)9-5-3-4-8(6)9/h6-7H,3-5H2,1-2H3/t6-,7+ |
InChI-Schlüssel |
PEVJKSXXDGFJKM-KNVOCYPGSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H](C2=C1CCC2)C |
Kanonische SMILES |
CC1C(C2=C1CCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B14403578.png)

![N''-[3-(3-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine](/img/structure/B14403586.png)
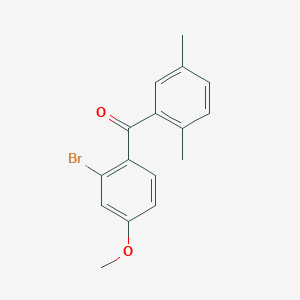
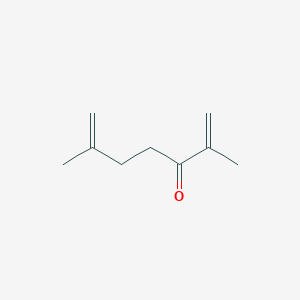
![Ethyl 2-[4-(3-phenylacryloyl)phenoxy]propanoate](/img/structure/B14403619.png)
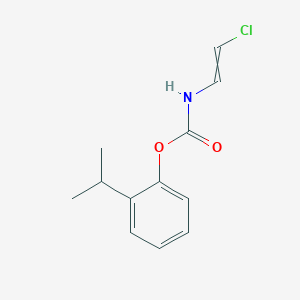
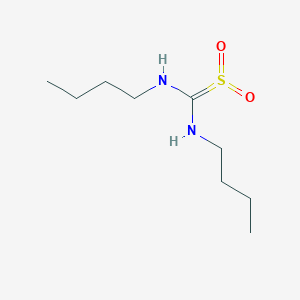
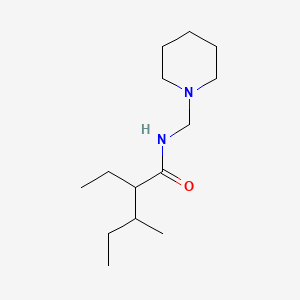


![4,5-Bis(4-methoxyphenyl)-2-[(thiophen-2-yl)sulfanyl]-1,3-thiazole](/img/structure/B14403647.png)
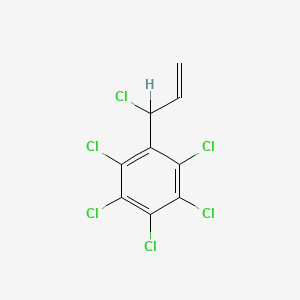
![Benzyl 3-[(acetylsulfanyl)methyl]-4-chloro-4-oxobutanoate](/img/structure/B14403657.png)
